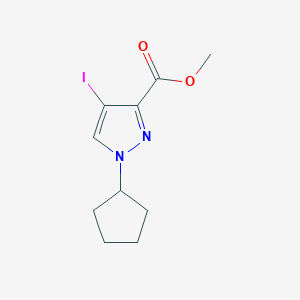

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate

Description

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a cyclopentyl group at the 1-position, an iodine atom at the 4-position, and a methyl ester at the 3-position. This compound’s structure combines steric bulk (cyclopentyl), a heavy halogen (iodine), and an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The iodine atom, a strong leaving group, positions the compound for use in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

IUPAC Name |

methyl 1-cyclopentyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDSVDXBSGZHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The introduction of the iodine atom can be achieved through iodination reactions using reagents such as iodine or iodine monochloride. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, enabling the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : It has shown efficacy against various pathogens, potentially by inhibiting key enzymes or disrupting cellular processes in microorganisms.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth, including interactions with cyclin-dependent kinases (CDKs) .

Medicine

The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets through covalent bond formation and receptor binding positions it as a promising candidate in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and other industrial products due to its unique reactivity and properties.

Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enzyme inhibition that disrupted bacterial cell wall synthesis.

Anticancer Research

Recent investigations into the anticancer properties of this compound revealed that it effectively inhibits the proliferation of specific cancer cell lines. The study focused on its interaction with CDKs, showcasing its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom and the pyrazole ring allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparison of structurally related pyrazole-3-carboxylate derivatives highlights key differences in substituents and their implications:

- Electronic Effects : The 4-iodo substituent in the target compound enhances electrophilicity and reactivity in cross-coupling reactions, unlike sulfonyl groups in , which stabilize the pyrazole ring via resonance.

- Ester Groups : Methyl esters (target, ) hydrolyze faster than ethyl esters (), impacting metabolic stability in drug design.

Physicochemical Properties

While direct data for the target compound is scarce, inferences can be made:

- Molecular Weight: The iodine atom increases molecular weight (vs.

- Melting Points : Pyrazole esters with bulky groups (e.g., cyclopentyl in ) are often liquids or low-melting solids, whereas simpler derivatives like may crystallize readily (mp 150–152°C for 1-Methyl-1H-pyrazole-3-carboxylic acid ).

Biological Activity

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C9H12IN2O2 and a molecular weight of approximately 290.10 g/mol. The structure features a pyrazole ring with an iodine atom at the 4-position and a cyclopentyl group, which contributes to its unique chemical reactivity and biological activity. The presence of the iodine atom is particularly significant, as it can enhance the compound's binding affinity to biological targets through halogen bonding.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. This includes potential interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, including those involved in metabolic pathways. Its interaction with these enzymes can modulate their activity, leading to altered biochemical outcomes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

- Receptor Binding : The iodine atom's presence enhances the compound's ability to bind to receptors, potentially modulating their activity and leading to various biological effects.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. | |

| Study 2 | Investigated the compound's inhibitory effects on CDK2, highlighting its potential use in cancer therapy. |

| Study 3 | Explored enzyme inhibition properties, indicating effectiveness in modulating metabolic pathways relevant to disease states. |

Applications

This compound has several promising applications:

Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceutical compounds with potential therapeutic effects against infections and cancer.

Agricultural Chemistry : The compound is being explored for its use in developing agrochemicals, including pesticides and herbicides, due to its biological activity against pests .

Materials Science : Its unique properties may also find applications in creating advanced materials with specific functionalities.

Q & A

Q. What are the established synthetic routes for Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate?

A multi-step synthesis is typically employed, involving:

Cyclocondensation : Reacting a cyanoacrylate derivative (e.g., ethyl 2-cyano-3-ethoxyacrylate) with hydrazine analogs in alcoholic media under reflux to form the pyrazole core .

Iodination : Introducing iodine at the 4-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions .

Cyclopentyl Substitution : Alkylation or nucleophilic substitution to attach the cyclopentyl group at the 1-position, often using cyclopentyl halides or Mitsunobu conditions .

Esterification : Final carboxylation via esterification with methanol and acid catalysts.

Q. Key Considerations :

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 349.02) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms stereochemistry (e.g., SHELXL refinement software ).

Advanced Research Questions

Q. How can researchers optimize the iodination step to avoid over-iodination or ring degradation?

- Reagent Selection : Use milder iodinating agents (e.g., I2 in H2O2) instead of NIS to minimize side reactions .

- Temperature Control : Maintain 0–5°C during iodination to reduce electrophilic attack on sensitive ester groups.

- Monitoring : Track reaction progress via TLC or in situ Raman spectroscopy to terminate at 80–90% conversion .

- Example Conditions : For ethyl 5-amino-4-chloro-1-arylpyrazole-3-carboxylate, iodination at 0°C for 2 h achieved 85% yield .

Q. How can structural contradictions between computational models and experimental data (e.g., NMR/X-ray) be resolved?

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .

- Twinned Crystallography : Apply SHELXD or SHELXE for challenging crystals with twinning or disorder .

- Dynamic NMR : Probe rotational barriers of the cyclopentyl group to explain splitting patterns .

Q. What strategies mitigate low reactivity in esterification or cyclopentyl substitution?

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min vs. 12 h conventional) .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution in biphasic systems .

- Protecting Groups : Temporarily protect the pyrazole NH with Boc to prevent side reactions during iodination .

Safety and Handling

Q. What precautions are advised given limited toxicity data for this compound?

- General Protocols :

- Use fume hoods, gloves, and eye protection (no specific LD50 data available; assume high toxicity) .

- Avoid strong oxidizers (e.g., HNO3) to prevent decomposition into toxic gases (CO, NOx) .

- Waste Disposal : Incinerate via licensed facilities to avoid environmental persistence .

Applications in Drug Discovery

Q. How does the iodinated pyrazole core influence structure-activity relationships (SAR) in medicinal chemistry?

- Electrophilic "Hotspots" : The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce bioisosteres (e.g., aryl, heteroaryl) .

- Enhanced Lipophilicity : The cyclopentyl group increases logP, improving blood-brain barrier penetration in CNS-targeted agents .

- Case Study : Analogous iodopyrazoles showed IC50 < 1 µM against kinase targets in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.